molecular formula C10H10O5 B14759535 Acetyl 4-methoxybenzenecarboperoxoate CAS No. 779-55-5

Acetyl 4-methoxybenzenecarboperoxoate

Cat. No.: B14759535
CAS No.: 779-55-5
M. Wt: 210.18 g/mol
InChI Key: UMSHTRCWTULDFP-UHFFFAOYSA-N
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Description

Acetyl 4-methoxybenzenecarboperoxoate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of an acetyl group, a methoxy group, and a carboperoxoate moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl 4-methoxybenzenecarboperoxoate typically involves the reaction of 4-methoxybenzoic acid with acetyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4-methoxybenzoic acid+acetyl chlorideAcetyl 4-methoxybenzenecarboperoxoate\text{4-methoxybenzoic acid} + \text{acetyl chloride} \rightarrow \text{this compound} 4-methoxybenzoic acid+acetyl chloride→Acetyl 4-methoxybenzenecarboperoxoate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetyl 4-methoxybenzenecarboperoxoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler derivatives.

    Substitution: The methoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts like aluminum chloride (AlCl3) or other Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Acetyl 4-methoxybenzenecarboperoxoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetyl 4-methoxybenzenecarboperoxoate involves its interaction with molecular targets through its functional groups. The acetyl and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo various biochemical reactions, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Acetylsalicylic acid: Known for its analgesic and anti-inflammatory properties.

    4-methoxybenzoic acid: A precursor in the synthesis of Acetyl 4-methoxybenzenecarboperoxoate.

    Benzoyl peroxide: Used in acne treatment and as a polymerization initiator.

Uniqueness

This compound is unique due to the presence of both acetyl and carboperoxoate groups, which confer distinct chemical and biological properties. Its combination of functional groups makes it versatile for various applications in research and industry.

Properties

CAS No.

779-55-5

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

acetyl 4-methoxybenzenecarboperoxoate

InChI

InChI=1S/C10H10O5/c1-7(11)14-15-10(12)8-3-5-9(13-2)6-4-8/h3-6H,1-2H3

InChI Key

UMSHTRCWTULDFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OOC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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